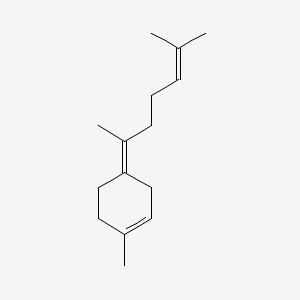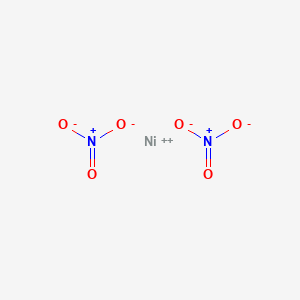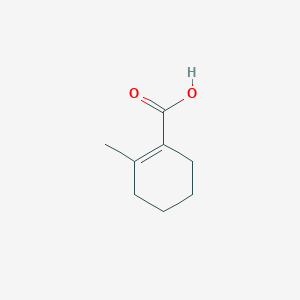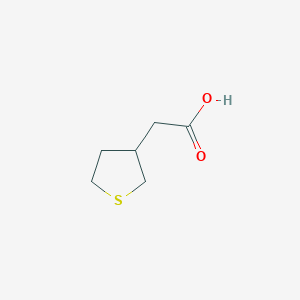
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is a complex phospholipid molecule. It consists of a glycerol backbone esterified with octadecanoyl and (9Z,12Z)-octadecadienoyl fatty acid chains at the first and second positions, respectively, and a phosphoserine group at the third position. This compound is a type of phosphatidylserine, which plays a crucial role in cellular membranes, particularly in the inner leaflet of the plasma membrane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine typically involves the following steps:
Glycerol Backbone Preparation: The glycerol backbone is first protected at the hydroxyl groups to prevent unwanted reactions.
Esterification: The protected glycerol is then esterified with octadecanoyl chloride and (9Z,12Z)-octadecadienoyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: The protecting groups are removed to yield the free hydroxyl groups.
Phosphorylation: The free hydroxyl group at the third position is phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent.
Serine Coupling: Finally, the phosphoric acid derivative is coupled with serine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, transferring the phosphatidyl group to serine.
Analyse Des Réactions Chimiques
Types of Reactions
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by acids, bases, or enzymes like phospholipases, leading to the release of fatty acids and glycerophosphoserine.
Substitution: The phosphoserine group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) under mild conditions.
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using phospholipases.
Substitution: Nucleophiles like amines or thiols in the presence of coupling agents.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids, glycerophosphoserine.
Substitution: Various substituted phosphoserine derivatives.
Applications De Recherche Scientifique
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to its involvement in neuronal membrane composition.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine involves its integration into cellular membranes, where it influences membrane fluidity and curvature. It can interact with proteins and other lipids, affecting signaling pathways and membrane-associated processes. The phosphoserine headgroup can bind to specific proteins, modulating their activity and localization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoserine
Uniqueness
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both saturated and polyunsaturated fatty acid chains influences its behavior in membranes, making it particularly interesting for studies on membrane dynamics and function.
Propriétés
Numéro CAS |
132014-81-4 |
|---|---|
Formule moléculaire |
C42H78NO10P |
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
Clé InChI |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)



